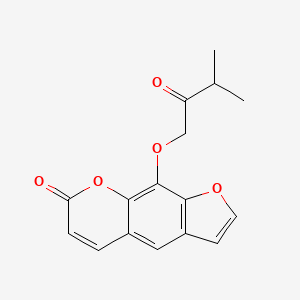![molecular formula C19H17ClO4 B12136762 6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B12136762.png)
6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-éthyl-7-[(4-méthoxybenzyl)oxy]-2H-chromène-2-one est un composé organique synthétique appartenant à la famille des chromènes-2-ones. Ce composé se caractérise par sa structure unique, qui comprend un groupe chloro en position 6, un groupe éthyle en position 4 et un groupe méthoxybenzyle en position 7. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-chloro-4-éthyl-7-[(4-méthoxybenzyl)oxy]-2H-chromène-2-one implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Préparation de la matière de départ : La synthèse commence par la préparation de la matière de départ, qui est souvent un benzaldéhyde substitué.
Formation du noyau chromène-2-one : Le noyau chromène-2-one est formé par une réaction de cyclisation, souvent impliquant une condensation catalysée par une base.
Introduction de substituants : Les groupes chloro, éthyle et méthoxybenzyle sont introduits par diverses réactions de substitution, souvent en utilisant des réactifs comme des agents chlorants, des halogénoalcanes et des halogénoalkyles méthoxybenzyliques.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 6-chloro-4-éthyl-7-[(4-méthoxybenzyl)oxy]-2H-chromène-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Formation de dérivés substitués de la chromène-2-one.
Applications de la recherche scientifique
La 6-chloro-4-éthyl-7-[(4-méthoxybenzyl)oxy]-2H-chromène-2-one a diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de la 6-chloro-4-éthyl-7-[(4-méthoxybenzyl)oxy]-2H-chromène-2-one implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : En inhibant ou en activant des enzymes spécifiques impliquées dans les voies métaboliques.
Interagissant avec les récepteurs : En modulant l'activité des récepteurs sur les surfaces cellulaires.
Affectant l'expression des gènes : En influençant l'expression des gènes impliqués dans divers processus biologiques.
Applications De Recherche Scientifique
6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-chloro-4-éthyl-7-[(2-méthoxybenzyl)oxy]-2H-chromène-2-one
- 6-chloro-4-éthyl-7-[(3-méthoxybenzyl)oxy]-2H-chromène-2-one
- 6-chloro-4-éthyl-7-[(4-chlorobenzyl)oxy]-2H-chromène-2-one
Unicité
La 6-chloro-4-éthyl-7-[(4-méthoxybenzyl)oxy]-2H-chromène-2-one est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C19H17ClO4 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
6-chloro-4-ethyl-7-[(4-methoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C19H17ClO4/c1-3-13-8-19(21)24-17-10-18(16(20)9-15(13)17)23-11-12-4-6-14(22-2)7-5-12/h4-10H,3,11H2,1-2H3 |
Clé InChI |
JNDKFGZDELQJCE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136682.png)

![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12136690.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12136693.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136695.png)
methyl}-4H-pyran-4-one](/img/structure/B12136701.png)

![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136707.png)

![N-(3-{[4-(difluoromethoxy)phenyl][(pyridin-2-yl)amino]methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B12136735.png)
![2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136747.png)
![2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B12136751.png)
![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B12136757.png)
![2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B12136760.png)
